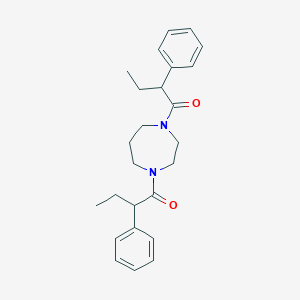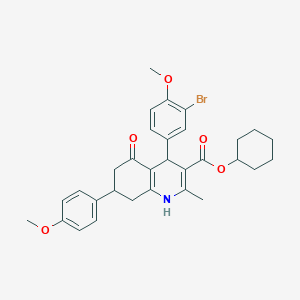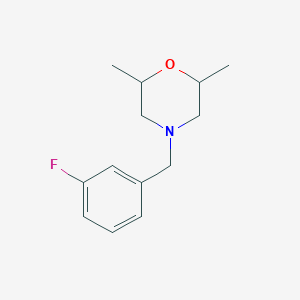![molecular formula C21H22N4O3 B5162282 8-methoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B5162282.png)
8-methoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline is a chemical compound that belongs to the class of quinolone antibiotics. It is commonly known as moxifloxacin and is used to treat a variety of bacterial infections. The chemical structure of moxifloxacin gives it unique properties that make it effective against a broad range of bacteria.
作用機序
Moxifloxacin works by inhibiting bacterial DNA synthesis. It targets the DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and repair. By inhibiting these enzymes, moxifloxacin prevents bacterial growth and replication.
Biochemical and Physiological Effects
Moxifloxacin has several biochemical and physiological effects. It has been shown to have a high bioavailability and is rapidly absorbed after oral administration. Moxifloxacin is metabolized in the liver and excreted in the urine and feces. It has a half-life of approximately 12 hours, which allows for once-daily dosing.
実験室実験の利点と制限
Moxifloxacin has several advantages for lab experiments. It is a potent antibiotic that is effective against a broad range of bacteria. It has a high bioavailability and is rapidly absorbed after oral administration. Moxifloxacin also has a long half-life, which allows for once-daily dosing. However, there are some limitations to using moxifloxacin in lab experiments. It is not effective against all types of bacteria, and some bacteria may develop resistance to the antibiotic over time.
将来の方向性
There are several future directions for research on moxifloxacin. One area of research could focus on developing new formulations of the antibiotic that are more effective against resistant bacteria. Another area of research could focus on the use of moxifloxacin in combination with other antibiotics to enhance its effectiveness. Additionally, there is a need for more research on the long-term effects of moxifloxacin use and its potential impact on the development of bacterial resistance.
合成法
The synthesis of moxifloxacin involves several steps. The starting material is 4-methylquinoline, which is reacted with 4-nitrobenzyl bromide to form 4-methyl-2-(4-nitrobenzyl)quinoline. This intermediate is then reacted with piperazine to form 8-methoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.
科学的研究の応用
Moxifloxacin has been extensively studied for its antibacterial properties. It has been found to be effective against a broad range of gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. Moxifloxacin has been used to treat various bacterial infections, such as respiratory tract infections, skin infections, and urinary tract infections.
特性
IUPAC Name |
8-methoxy-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-15-14-20(22-21-18(15)4-3-5-19(21)28-2)24-12-10-23(11-13-24)16-6-8-17(9-7-16)25(26)27/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIPMDOZYWHVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5162212.png)
![2-[(2-fluorophenoxy)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5162222.png)
![2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5162225.png)
![4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5162233.png)
![diethyl {3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5162240.png)
![1-[(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5162241.png)



![N-(4-acetylphenyl)-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5162258.png)

![1-(4-bromo-2-methylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162303.png)